molecular formula C16H21N5O3S B2753882 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1448058-38-5

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2753882
CAS RN: 1448058-38-5
M. Wt: 363.44
InChI Key: UNRLVHNTMYYNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, also known as SMT19969, is a small molecule drug that has shown potential in treating gastrointestinal infections caused by Clostridium difficile.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound is involved in the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides , demonstrating its utility in synthesizing complex heterocyclic structures. This process highlights the compound's role in facilitating the nucleophilic addition and cyclization reactions to produce imidazole and thiazole derivatives (Rozentsveig et al., 2013).
  • It has also been used in the design of ionic liquids for the nitration of aromatic compounds, showcasing its reactivity and potential in organic synthesis methodologies (Zolfigol et al., 2012).

Biological and Environmental Applications

  • Research into non-enzymatic glutathione conjugation of related compounds indicates potential detoxification pathways for carcinogenic substances, implying the compound's relevance in understanding biochemical detoxification mechanisms (Umemoto et al., 1988).
  • The antibacterial evaluation of sulfonamide derivatives, including those related to the target compound, underscores its importance in the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
  • Studies on ipso-hydroxylation and subsequent fragmentation reveal a novel microbial strategy to eliminate sulfonamide antibiotics, indicating the compound's potential in environmental biodegradation and antibiotic resistance research (Ricken et al., 2013).

Pharmacological Research

  • Synthesis and evaluation of sulfonamide-containing compounds, including those with imidazole groups, have shown significant potential as cyclooxygenase-2 inhibitors , which are important in the treatment of inflammation and pain (Penning et al., 1997).

properties

IUPAC Name

1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-20-11-15(18-12-20)25(23,24)19-9-13-4-7-21(8-5-13)16(22)14-3-2-6-17-10-14/h2-3,6,10-13,19H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLVHNTMYYNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

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